N-[(4-methylphenyl)methyl]furan-2-carboxamide
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Overview
Description
N-[(4-methylphenyl)methyl]furan-2-carboxamide is an organic compound that features a benzyl group substituted with a methyl group at the para position, attached to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]furan-2-carboxamide typically involves the reaction of 4-methylbenzylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methylbenzylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-furoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(4-methylbenzyl)-2-furylamine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide linkage and the furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)benzamide: Similar structure but with a benzamide group instead of a furan ring.
4-methylbenzyl bromide: Contains a bromine atom instead of the amide and furan functionalities.
N-(4-methylphenyl)benzamide: Similar structure with a phenyl group instead of a furan ring.
Uniqueness
N-[(4-methylphenyl)methyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the amide linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)9-14-13(15)12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
QQLKIBXDOBGYJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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